

(S)-3-Fluoropiperidine hydrochloride CAS number 871664-50-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Fluoropiperidine hydrochloride

Cat. No.: B1398749

[Get Quote](#)

An In-depth Technical Guide to **(S)-3-Fluoropiperidine hydrochloride** (CAS 871664-50-5) for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. However, these same features can present significant challenges in drug development, including metabolic instability, high basicity leading to poor membrane permeability, and off-target effects such as hERG potassium ion channel affinity, a major source of cardiotoxicity.^{[1][3]}

The strategic introduction of fluorine offers a powerful tool to mitigate these liabilities.^[4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.^{[4][5]} **(S)-3-Fluoropiperidine hydrochloride**, a chiral fluorinated building block, has emerged as a high-value synthon for medicinal chemists. It provides a direct route to incorporating a stereochemically defined, fluorinated piperidine core, enabling precise modulation of molecular properties to enhance drug-like characteristics. This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

(S)-3-Fluoropiperidine hydrochloride is a chiral building block used extensively in medicinal and substitution chemistry.^[6] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	871664-50-5	[6][7][8]
Molecular Formula	C ₅ H ₁₁ ClFN (or C ₅ H ₁₀ FN·HCl)	[6][9][10]
Molecular Weight	139.60 g/mol	[7][9]
IUPAC Name	(3S)-3-fluoropiperidine;hydrochloride	[6]
SMILES	F[C@@H]1CNCCC1.[H]Cl	[7][10]
InChI Key	RDJUBLSLAULIAT-JEDNCBNOSA-N	[6][10]
Typical Purity	≥97%	[6][8]
Appearance	Solid (form may vary)	
Storage Conditions	2-8°C, inert atmosphere, keep dry	[7][11]

The Mechanistic Impact of Fluorine in the Piperidine Ring

The decision to incorporate a fluorine atom at the 3-position of the piperidine ring is a strategic choice driven by predictable, beneficial modulations of key molecular properties.

Modulation of Basicity (pKa)

The primary and most impactful effect of the electronegative fluorine atom is the reduction of the basicity of the piperidine nitrogen through a strong negative inductive effect (-I).^[5] This pKa modulation is critical for several reasons:

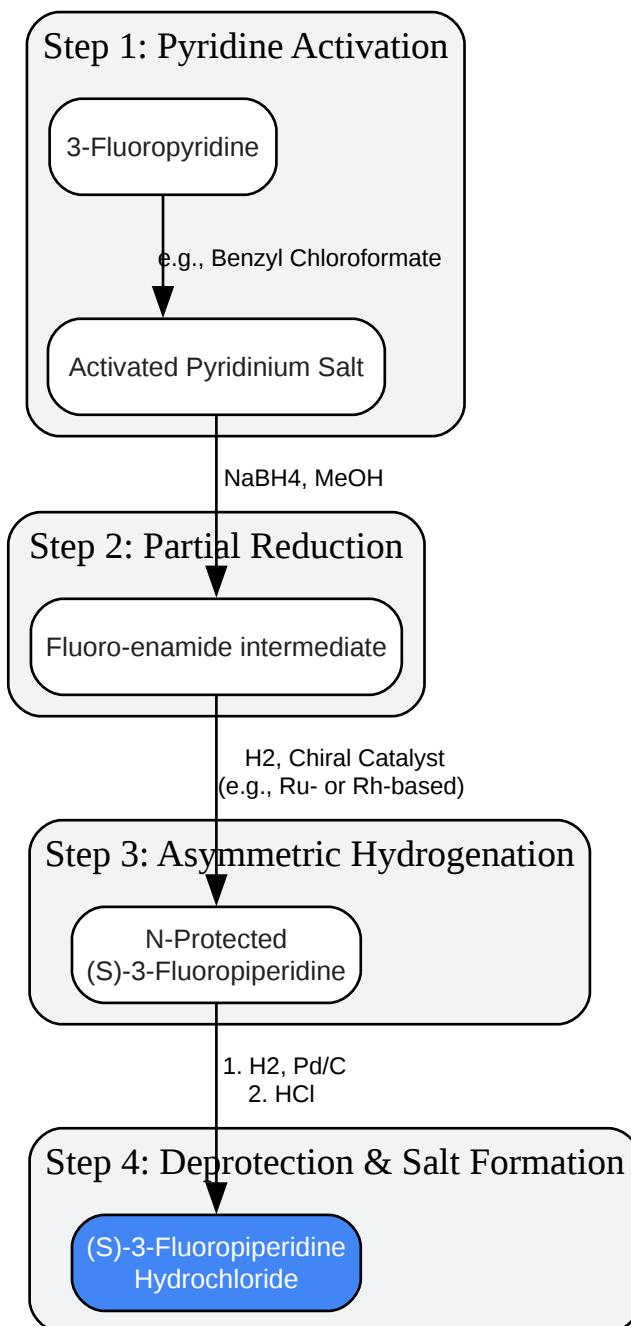
- Reduced hERG Affinity: Many basic amines exhibit high affinity for the hERG channel, leading to cardiotoxicity. By lowering the pKa, the proportion of the protonated, positively charged species at physiological pH (7.4) is reduced, which can significantly decrease hERG binding and improve the cardiovascular safety profile.[1][3]
- Improved Bioavailability: While some ionization is necessary for solubility, a lower pKa can increase the fraction of the neutral, more lipophilic form of the molecule, enhancing its ability to permeate cell membranes and cross the blood-brain barrier.[4] This can lead to improved oral absorption and better tissue distribution.[3]

Conformational Control and Binding Interactions

The stereospecific placement of fluorine dictates the conformational preference of the piperidine ring, which is crucial for optimizing ligand-receptor interactions. In the protonated state, the axial conformation of 3-fluoropiperidine is often favored due to a stabilizing gauche interaction or a favorable dipole interaction between the C-F bond and the N⁺-H bond.[1][12] This conformational locking can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity and potency for its target.[5] For instance, in kinesin spindle protein (KSP) inhibitors, an axial fluorine atom resulted in a higher pKa and increased efficacy compared to its equatorial counterpart.[1]

Enhanced Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction can block metabolically labile C-H positions from oxidative metabolism by cytochrome P450 enzymes.[5] Placing the fluorine at the 3-position can sterically and electronically shield adjacent positions, preventing hydroxylation and increasing the metabolic half-life and overall systemic exposure of a drug candidate.


Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge, as direct stereoselective fluorination can be difficult.[1] Modern strategies often rely on the asymmetric reduction of a fluorinated pyridine precursor.

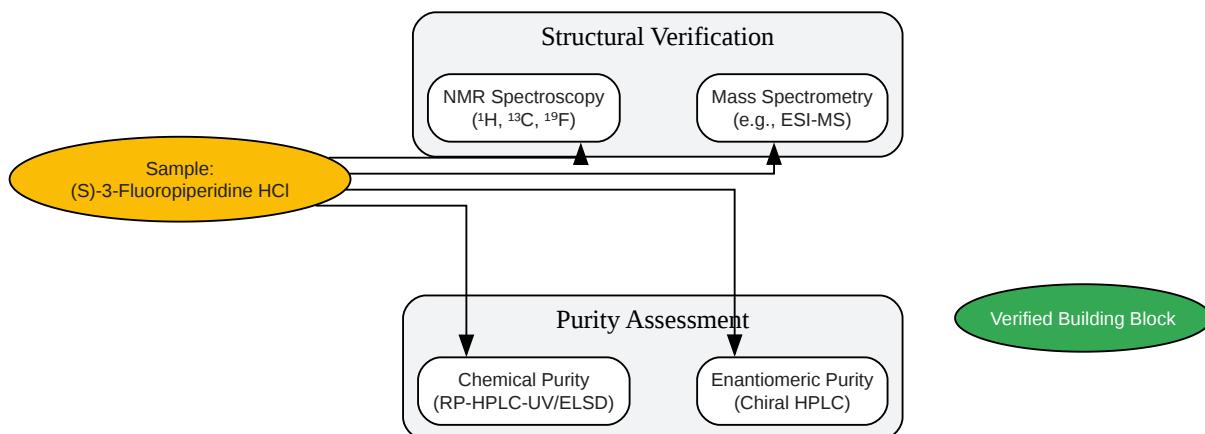
Representative Synthetic Workflow

A common and effective approach involves the asymmetric hydrogenation of a fluorinated pyridine derivative. This multi-step process is designed to establish the desired (S)-stereocenter with high fidelity.

Workflow: Asymmetric Synthesis of (S)-3-Fluoropiperidine

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis of (S)-3-Fluoropiperidine HCl.


Experimental Protocol Considerations

- Step 1: Pyridine Activation: The pyridine nucleus is activated to facilitate partial reduction. This is a standard transformation to break the aromaticity under mild conditions.
- Step 2: Partial Reduction: Sodium borohydride reduction of the activated pyridinium salt yields a key tetrahydropyridine intermediate (a fluoro-enamide). The causality here is the controlled reduction to avoid over-reduction to the piperidine directly, which would result in a racemic product.[1]
- Step 3: Asymmetric Hydrogenation: This is the critical stereochemistry-defining step. The choice of a chiral transition metal catalyst (often based on Ruthenium or Rhodium) and ligand is paramount. High-throughput screening is typically employed to identify the optimal catalyst system that delivers high enantiomeric excess (ee) and minimizes side reactions like C-F bond cleavage (defluorination).[1]
- Step 4: Deprotection and Salt Formation: The protecting group (e.g., Cbz) is removed, typically via hydrogenolysis. Subsequent treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt, which is easier to handle and store than the free base.

Analytical Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of **(S)-3-Fluoropiperidine hydrochloride** is essential for its use in research and development. A multi-technique analytical workflow provides a self-validating system of characterization.

Workflow: Analytical Characterization

[Click to download full resolution via product page](#)

Caption: Comprehensive analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected outcomes from a full analytical characterization.

Technique	Purpose	Expected Results
¹ H NMR	Structural confirmation & proton environment	Complex multiplets for ring protons. Protons on carbon adjacent to fluorine will show coupling to ¹⁹ F. The N-H protons will be broad and exchangeable.
¹³ C NMR	Carbon backbone verification	5 distinct carbon signals. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹ J _{CF} ≈ 170-200 Hz). Adjacent carbons will show smaller two- and three-bond couplings.
¹⁹ F NMR	Fluorine confirmation	A single resonance, likely a complex multiplet due to coupling with adjacent protons.
Mass Spec	Molecular weight confirmation	For the free base (C ₅ H ₁₀ FN), the expected [M+H] ⁺ ion would be at m/z 104.1.
RP-HPLC	Chemical purity assessment	A single major peak, with purity typically >97% by area normalization.
Chiral HPLC	Enantiomeric purity	Using a suitable chiral stationary phase (e.g., polysaccharide-based), baseline separation of the (S) and (R) enantiomers should be achieved, confirming an enantiomeric excess (ee) of >98% for the (S)-isomer. [13]

Safety, Handling, and Storage

As a reactive chemical intermediate, **(S)-3-Fluoropiperidine hydrochloride** requires careful handling to ensure personnel safety and maintain product integrity.

- Hazard Identification: Based on data for related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[\[14\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[16\]](#)[\[17\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[18\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[\[7\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[18\]](#)

Conclusion

(S)-3-Fluoropiperidine hydrochloride is more than just a building block; it is a sophisticated tool for addressing complex challenges in modern drug discovery. Its unique stereochemistry combined with the powerful electronic and conformational effects of the fluorine atom provides medicinal chemists with a reliable method to fine-tune the properties of piperidine-containing drug candidates. By strategically modulating basicity, improving metabolic stability, and controlling conformation, this synthon enables the rational design of safer and more efficacious therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. bocsci.com [bocsci.com]
- 7. 871664-50-5|(S)-3-Fluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. anaxlab.com [anaxlab.com]
- 10. 871664-50-5 | (S)-3-Fluoropiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 15. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [(S)-3-Fluoropiperidine hydrochloride CAS number 871664-50-5]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1398749#s-3-fluoropiperidine-hydrochloride-cas-number-871664-50-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com